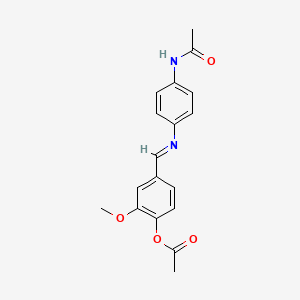![molecular formula C27H25N3OS4 B11530306 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11530306.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound featuring benzothiazole and acetamide functional groups
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of benzothiazole derivatives, followed by the introduction of sulfanyl groups and acetamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s benzothiazole rings can engage in π-π stacking interactions, while the sulfanyl groups may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BENZONITRILE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE lies in its combination of benzothiazole and acetamide functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25N3OS4 |
|---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C27H25N3OS4/c1-27(2,3)18-10-8-17(9-11-18)15-32-25-30-21-13-12-19(14-23(21)35-25)28-24(31)16-33-26-29-20-6-4-5-7-22(20)34-26/h4-14H,15-16H2,1-3H3,(H,28,31) |
InChI Key |
PXTVOBICRFVXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile](/img/structure/B11530235.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11530244.png)
![6-methyl-N'-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B11530248.png)
![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]glycyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11530254.png)
![N-(4-Methylphenyl)-6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxamide](/img/structure/B11530261.png)
![2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate](/img/structure/B11530262.png)
![5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11530279.png)
![N'-[(3-bromophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11530282.png)

![2,2'-[(methylimino)dipropane-3,1-diyl]bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)](/img/structure/B11530295.png)
![4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzamide](/img/structure/B11530300.png)

![N-Allyl-N-phenyldibenzo[A,C]phenazine-11-carboxamide](/img/structure/B11530314.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11530318.png)
